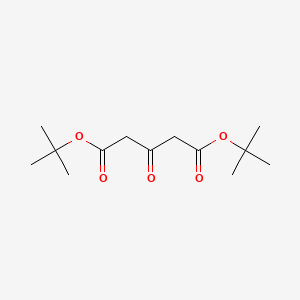

di-tert-Butyl 1,3-acetonedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl 3-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREDQIDLGFBDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182290 | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28009-80-5 | |

| Record name | 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28009-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028009805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2V5QXD6RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Di-tert-Butyl 1,3-Acetonedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a pivotal reagent in modern organic synthesis, valued for its unique structural features and versatile reactivity. As a β-keto ester, it serves as a key building block for a wide array of complex organic molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. The presence of bulky tert-butyl ester groups imparts specific chemical properties, such as resistance to certain hydrolytic conditions and the facilitation of regioselective reactions, making it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on the underlying principles that govern its reactivity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in research and development.

Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its bulky tert-butyl groups influence its physical properties, such as its melting point and solubility.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₅ | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 304.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol | [1] |

| Appearance | White to off-white solid | [1] |

Spectroscopic Data

The spectroscopic signature of this compound is key to its identification and characterization in reaction mixtures.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by two main signals. The large singlet integrating to 18 protons corresponds to the chemically equivalent methyl protons of the two tert-butyl groups. The singlet integrating to 4 protons arises from the two methylene (CH₂) groups alpha to the carbonyls.

-

δ ~1.45 ppm (s, 18H, C(CH₃)₃) : The high-field chemical shift is typical for the protons of a tert-butyl group.[3] The singlet nature indicates the free rotation around the carbon-carbon single bonds.

-

δ ~3.40 ppm (s, 4H, CH₂C=O) : The downfield shift of these methylene protons is due to the deshielding effect of the adjacent carbonyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

-

δ ~28.0 ppm (C(CH₃)₃) : Signal for the methyl carbons of the tert-butyl groups.[4]

-

δ ~49.0 ppm (CH₂C=O) : Signal for the methylene carbons.

-

δ ~82.0 ppm (C(CH₃)₃) : Signal for the quaternary carbons of the tert-butyl groups.[4]

-

δ ~166.0 ppm (C=O, ester) : Signal for the carbonyl carbons of the ester groups.

-

δ ~201.0 ppm (C=O, ketone) : Signal for the central ketone carbonyl carbon, which is the most downfield due to its electron deficiency.[4]

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the different functional groups present in the molecule.

-

~2980 cm⁻¹ (C-H stretch, sp³) : Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.[5]

-

~1735 cm⁻¹ (C=O stretch, ester) : A strong absorption band characteristic of the carbonyl group in the ester functionalities.[5]

-

~1715 cm⁻¹ (C=O stretch, ketone) : A strong absorption band for the central ketone carbonyl group.[5]

-

~1150 cm⁻¹ (C-O stretch) : Corresponds to the stretching vibration of the C-O single bonds in the ester groups.[6]

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from the readily available and inexpensive citric acid.

Step 1: Synthesis of 1,3-Acetonedicarboxylic Acid

The first step involves the oxidative decarboxylation of citric acid to form 1,3-acetonedicarboxylic acid.[7][8][9] This reaction is commonly achieved using strong dehydrating acids such as fuming sulfuric acid (oleum).[8]

Caption: Synthesis of 1,3-Acetonedicarboxylic Acid from Citric Acid.

Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid

This protocol is adapted from Organic Syntheses.[2]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and a gas outlet.

-

Reagent Addition: Carefully add fuming sulfuric acid to the flask and cool the mixture in an ice-salt bath to -5 °C.

-

Citric Acid Addition: Slowly add finely powdered citric acid to the stirred and cooled fuming sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and then to approximately 30 °C until the evolution of carbon monoxide ceases.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice, keeping the temperature below 30 °C. The 1,3-acetonedicarboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with ethyl acetate to remove residual sulfuric acid. The product is used immediately in the next step due to its instability.

Step 2: Esterification to this compound

The esterification of 1,3-acetonedicarboxylic acid with tert-butanol is challenging via traditional Fischer esterification due to the steric hindrance of the tertiary alcohol. A more effective method involves the acid-catalyzed addition of isobutylene to the dicarboxylic acid.

Experimental Protocol: Synthesis of this compound

This procedure is a modification of the general method for the synthesis of tert-butyl esters from carboxylic acids and isobutylene.

-

Reaction Setup: In a pressure vessel, dissolve the freshly prepared 1,3-acetonedicarboxylic acid in a suitable solvent such as diethyl ether.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Isobutylene Addition: Cool the mixture and add liquefied isobutylene.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully vent the excess isobutylene in a fume hood. Quench the reaction mixture with a cold, dilute solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay of its three key functional groups: the central ketone and the two β-keto ester moieties.

Reactivity of the α-Protons

The methylene protons situated between the ketone and the ester carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The bulky tert-butyl groups can sterically influence the approach of electrophiles, leading to enhanced regioselectivity in some cases.

Hantzsch Pyridine Synthesis

A classic and highly valuable application of this compound is in the Hantzsch pyridine synthesis.[10][11][12][13] This multi-component reaction provides a straightforward route to 1,4-dihydropyridines, which are precursors to a wide range of substituted pyridines.[10][11][12][13] 1,4-Dihydropyridine derivatives are of significant interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers.[14]

Caption: Hantzsch Pyridine Synthesis Workflow.

Mechanism of the Hantzsch Pyridine Synthesis:

The reaction proceeds through a series of well-established steps:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of this compound to form an α,β-unsaturated keto ester (a Knoevenagel adduct).[15]

-

Enamine Formation: The second equivalent of this compound reacts with ammonia to form an enamine.[15]

-

Michael Addition: The enamine undergoes a Michael addition to the Knoevenagel adduct.[15]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the 1,4-dihydropyridine ring system.

-

Oxidation: The 1,4-dihydropyridine can then be oxidized to the corresponding aromatic pyridine derivative.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

This is a general procedure that can be adapted for various aldehydes.[16]

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol) and this compound (2 mmol) in a suitable solvent such as ethanol.

-

Ammonia Source: Add a source of ammonia, such as ammonium acetate (1.2 mmol).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution and can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a reactive β-keto ester system and sterically demanding tert-butyl groups allows for a wide range of chemical transformations with a high degree of control. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the design and execution of complex synthetic strategies, particularly in the field of medicinal chemistry and drug development. The Hantzsch pyridine synthesis serves as a prime example of its utility in constructing pharmaceutically relevant heterocyclic scaffolds. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly increase.

References

- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.

- Katritzky, A. R.; et al. Tetrahedron. 1986, 42 (20), 5729-5735.

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Grokipedia. Hantzsch pyridine synthesis. [Link]

- Khan, F. A.; et al. Green Chem. 2017, 19, 4345-4351.

-

ChemWhat. This compound CAS#: 28009-80-5. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. Acetonedicarboxylic acid. [Link]

-

LookChem. Cas 542-05-2,1,3-Acetonedicarboxylic acid. [Link]

-

Organic Syntheses. Acetonedicarboxylic acid. [Link]

-

Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

-

Scribd. Hantzsch Pyridine Synthesis. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [wap.guidechem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. scribd.com [scribd.com]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Di-tert-Butyl 1,3-Acetonedicarboxylate (CAS: 28009-80-5)

Foreword: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, has emerged as a cornerstone reagent for chemists and pharmaceutical scientists. Its unique structural features, particularly the sterically demanding tert-butyl ester groups, impart distinct reactivity and selectivity profiles that are highly advantageous in the synthesis of heterocycles and other scaffolds of medicinal importance. This guide provides an in-depth exploration of this versatile C5 synthon, from its synthesis and spectroscopic characterization to its practical application in key chemical transformations, offering field-proven insights for researchers at the forefront of drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is the bedrock of its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 28009-80-5 | |

| Molecular Formula | C₁₃H₂₂O₅ | [] |

| Molecular Weight | 258.31 g/mol | [] |

| Appearance | White to off-white solid | |

| Melting Point | 58-60 °C | |

| Solubility | Soluble in methanol and other common organic solvents. | |

| Storage | Store in a cool, dry, well-ventilated area. Keep refrigerated (2-8 °C) for long-term storage. | [] |

Safety and Handling:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: Laboratory coat.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the parent 1,3-acetonedicarboxylic acid from the readily available and inexpensive starting material, citric acid.

Step 1: Synthesis of 1,3-Acetonedicarboxylic Acid

The conversion of citric acid to 1,3-acetonedicarboxylic acid is a classic organic transformation that proceeds via a dehydration and decarboxylation sequence. A well-established and reliable procedure is documented in Organic Syntheses.[3]

Reaction Scheme:

Workflow for the synthesis of 1,3-Acetonedicarboxylic Acid.

Experimental Protocol:

-

Materials:

-

Citric acid

-

Fuming sulfuric acid (or concentrated sulfuric acid)

-

Ice

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Ethyl acetate (for washing, optional)

-

-

Procedure (adapted from Organic Syntheses): [3]

-

In a fume hood, carefully add citric acid portion-wise to chilled fuming sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

After the initial vigorous gas evolution (carbon monoxide) subsides, gently warm the mixture to approximately 30 °C until gas evolution ceases.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, ensuring the temperature does not exceed 30 °C.

-

The product, 1,3-acetonedicarboxylic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with ice-cold water.

-

The crude product can be used directly in the next step or further purified by washing with cold ethyl acetate.

-

Causality Behind Experimental Choices:

-

Fuming Sulfuric Acid: The use of fuming sulfuric acid serves as both a strong dehydrating agent and a catalyst for the decarboxylation of the in situ-formed aconitic acid intermediate. Concentrated sulfuric acid can also be used, though the reaction may be slower.

-

Temperature Control: Careful temperature control is crucial to prevent charring and the formation of side products. The initial exothermic reaction must be managed, and the subsequent warming is necessary to drive the reaction to completion.

Step 2: Esterification to this compound

The esterification of 1,3-acetonedicarboxylic acid with tert-butanol presents a synthetic challenge due to the propensity of tert-butanol to undergo acid-catalyzed dehydration to isobutylene.[4] Therefore, direct Fischer esterification with strong mineral acids is often low-yielding. More sophisticated methods are required to achieve efficient esterification.

Reaction Scheme:

Workflow for the esterification to this compound.

Recommended Protocol (Conceptual, based on related procedures):

While a specific, detailed protocol for the di-tert-butyl ester was not found in the search results, a plausible approach involves the use of a carbodiimide coupling agent to activate the carboxylic acid groups, followed by reaction with tert-butanol in the presence of a nucleophilic catalyst.

-

Materials:

-

1,3-Acetonedicarboxylic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-acetonedicarboxylic acid in anhydrous DCM.

-

Add DMAP (catalytic amount, e.g., 0.1 equivalents per carboxylic acid group) and tert-butanol (at least 2.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1 equivalents per carboxylic acid group) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Self-Validating System and Causality:

-

DCC/EDC and DMAP: This combination is a standard and effective method for esterification under mild conditions, avoiding the strong acids that would lead to isobutylene formation.[5] DCC/EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

-

Aprotic Solvent: Anhydrous DCM is used to prevent hydrolysis of the activated intermediate and the product.

-

Aqueous Workup: The washes with sodium bicarbonate and brine are to remove any unreacted acid, the catalyst, and water-soluble byproducts.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by the distinct signals of the tert-butyl groups and the methylene protons of the acetonedicarboxylate backbone.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~3.4 ppm (singlet, 4H): The two equivalent methylene groups (CH₂) alpha to the carbonyl groups. The chemical shift is influenced by the electron-withdrawing nature of the adjacent ketone and ester functionalities.

-

~1.5 ppm (singlet, 18H): The eighteen equivalent protons of the two tert-butyl groups. The singlet nature and high integration value are characteristic of tert-butyl esters.[6]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~202 ppm: The ketone carbonyl carbon (C=O).

-

~166 ppm: The two equivalent ester carbonyl carbons (COO).

-

~82 ppm: The two equivalent quaternary carbons of the tert-butyl groups (C(CH₃)₃).

-

~49 ppm: The two equivalent methylene carbons (CH₂).

-

~28 ppm: The six equivalent methyl carbons of the two tert-butyl groups.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Key IR Absorption Bands:

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl groups.

-

~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl group.

-

~2980-2850 cm⁻¹ (medium to strong): C-H stretching vibrations of the tert-butyl and methylene groups.

-

~1370 cm⁻¹ and ~1390 cm⁻¹ (medium): Characteristic C-H bending vibrations of the tert-butyl group (often a doublet).

-

~1250-1150 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

The presence of two distinct carbonyl stretching bands is a hallmark of β-keto esters.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in reactions that leverage its acidic methylene protons and its 1,5-dicarbonyl nature. The bulky tert-butyl groups can influence the stereochemical outcome of reactions and offer advantages in terms of product stability and ease of subsequent selective transformations.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[8][9] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[10]

General Reaction Scheme:

General workflow of the Hantzsch Pyridine Synthesis.

Mechanism and Role of this compound:

The mechanism involves a series of condensation and addition reactions. One molecule of the β-keto ester condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-keto ester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The tert-butyl ester groups serve as robust functionalities that can be carried through the reaction sequence and can be selectively removed under acidic conditions if desired, without affecting other acid-labile groups.

Weiss-Cook Condensation

The Weiss-Cook condensation is a powerful annulation reaction between a 1,2-dicarbonyl compound and two equivalents of an acetonedicarboxylate ester to form a bicyclo[3.3.0]octane-3,7-dione system.[11] This scaffold is a key structural motif in a variety of natural products.

General Reaction Scheme:

General workflow of the Weiss-Cook Condensation.

Mechanism and Advantages of the Di-tert-Butyl Ester:

The reaction proceeds through a sequence of aldol-type condensations and Michael additions. The use of this compound can offer advantages in terms of solubility of intermediates and the potential for stereocontrol due to the steric bulk of the tert-butyl groups. Furthermore, the tert-butyl esters can be selectively hydrolyzed under acidic conditions, often with concomitant decarboxylation, to yield the parent bicyclic diketone. While specific examples using the di-tert-butyl ester were not found in the provided search results, the general protocols for the dimethyl or diethyl esters can be adapted.[12][13][14]

Role in Drug Discovery and Medicinal Chemistry

The tert-butyl group is a prevalent motif in medicinal chemistry, often incorporated to enhance metabolic stability or to occupy specific hydrophobic pockets in target proteins.[15][16] However, it can also be a site of metabolic oxidation.[17] The use of this compound allows for the introduction of this group into complex molecules, providing a handle for further synthetic elaboration. The resulting heterocyclic structures, such as pyridines and other nitrogen-containing ring systems, are privileged scaffolds in drug discovery, appearing in a vast array of approved drugs.[18] While direct examples of the use of this compound in the synthesis of specific commercial drugs were not identified in the searches, its utility as a building block for bioactive heterocycles is well-established in the broader chemical literature.[3][19]

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its utility in the construction of complex cyclic and heterocyclic systems, coupled with the unique properties imparted by the tert-butyl ester groups, makes it an attractive building block for applications in drug discovery and natural product synthesis. Future research in this area will likely focus on the development of asymmetric variants of the reactions in which it participates and its application in the synthesis of novel, medicinally relevant scaffolds. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.

References

- Jian-Zhong Jin and Na-Bo Sun. "Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5681-5684.

-

"Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite." ResearchGate, . Accessed 20 Jan. 2026.

- "Process for the preparation of tert-butyl esters of aliphatic carboxylic acids.

- "DIETHYL 1,3-ACETONEDICARBOXYLATE Safety D

- "Safety Data Sheet: Di-tert-butyl dicarbon

- "Hantzsch pyridine synthesis." Wikipedia, en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis. Accessed 20 Jan. 2026.

-

"Unusual Weiss-Cook Condensation of Dimethyl 2,3-Dioxobutanedioate and Dimethyl 3Oxoglutarate." ResearchGate, . Accessed 20 Jan. 2026.

-

"this compound." Sigma-Aldrich, . Accessed 20 Jan. 2026.

-

"cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES." Organic Syntheses, . Accessed 20 Jan. 2026.

-

"Metabolism of t-butyl groups in drugs." Hypha Discovery Blogs, . Accessed 20 Jan. 2026.

-

"t-Butyl group towers over other 1H resonances." ACD/Labs, . Accessed 20 Jan. 2026.

- "Process for the preparation of dialkyl 3-oxoglutarates.

-

"this compound." BOC Sciences, . Accessed 20 Jan. 2026.

- "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities." PubMed, pubmed.ncbi.nlm.nih.gov/25630804/. Accessed 20 Jan. 2026.

- "Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione." Journal of the Chemical Society, Perkin Transactions 1, pubs.rsc.org/en/content/articlelanding/1997/p1/a700508h. Accessed 20 Jan. 2026.

- "Structure, Mechanism and Reactivity of Hantzsch Esters." Macmillan Group, sites.google.com/a/mail.utoronto.ca/macmillan-group/group-meetings/2004-2005-seminars/Hantzsch_Esters.pdf. Accessed 20 Jan. 2026.

-

"How to Interpret FTIR Results: A Beginner's Guide." AZoM.com, . Accessed 20 Jan. 2026.

-

"cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES." Organic Syntheses, . Accessed 20 Jan. 2026.

- "(+)

-

"acetonedicarboxylic acid." Organic Syntheses, . Accessed 20 Jan. 2026.

- "SAFETY D

-

"Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples." YouTube, . Accessed 20 Jan. 2026.

- "Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers." PubMed, pubmed.ncbi.nlm.nih.gov/17168573/. Accessed 20 Jan. 2026.

-

"esterification - alcohols and carboxylic acids." Chemguide, . Accessed 20 Jan. 2026.

- "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification." PubMed, pubmed.ncbi.nlm.nih.gov/38340050/. Accessed 20 Jan. 2026.

-

"NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." UT Southwestern Medical Center, . Accessed 20 Jan. 2026.

- "tert-Butyl 3-oxocyclobutanecarboxylate Safety D

-

"Synthesis and Esterification of 1,3 Acetonedicarboxylic acid." YouTube, . Accessed 20 Jan. 2026.

-

"DI-tert-BUTYL DICARBONATE." Organic Syntheses, . Accessed 20 Jan. 2026.

- "(-)

-

"Hantzsch pyridine synthesis - overview." ChemTube3D, . Accessed 20 Jan. 2026.

- "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes." PubMed, pubmed.ncbi.nlm.nih.gov/26456012/. Accessed 20 Jan. 2026.

- "Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide.

-

"Metabolically Stable tert-Butyl Replacement." PMC, . Accessed 20 Jan. 2026.

-

"Reaction of 4,6-di-tert-butyl-3-nitrocyclohex-3,5-diene1,2-dione with secondary amines." ResearchGate, . Accessed 20 Jan. 2026.

-

"A Comprehensive Guide to FTIR Analysis." Agilent, . Accessed 20 Jan. 2026.

- "Learning from the Hantzsch synthesis." ACS Publications, pubs.acs.org/doi/10.1021/ed077p1643. Accessed 20 Jan. 2026.

- "Recent advances in Hantzsch 1,4-dihydropyridines." SciSpace, typeset.io/papers/recent-advances-in-hantzsch-1-4-dihydropyridines-2x8q7p6z. Accessed 20 Jan. 2026.

-

"Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers." ResearchGate, . Accessed 20 Jan. 2026.

Sources

- 2. carlroth.com [carlroth.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemtube3d.com [chemtube3d.com]

- 9. scispace.com [scispace.com]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]

- 19. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

Di-tert-Butyl 1,3-Acetonedicarboxylate: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of di-tert-butyl 1,3-acetonedicarboxylate (DTBAD), a versatile β-ketoester in modern organic synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers a reasoned, field-proven perspective on its synthesis, reactivity, and application. Authored for researchers, scientists, and drug development professionals, this guide moves beyond simple data presentation to explain the causality behind experimental choices, ensuring protocols are self-validating and grounded in authoritative chemical principles. Key applications, including the Weiss-Cook and Knoevenagel reactions, are discussed with detailed mechanistic insights and step-by-step protocols. Furthermore, comprehensive safety, handling, and characterization data are provided to equip the practicing chemist with the knowledge required for the effective and safe utilization of this valuable synthetic intermediate.

Introduction: Strategic Importance in Synthesis

This compound, also known as di-tert-butyl 3-oxoglutarate, is a significant building block in the synthetic chemist's toolkit. Its core structure, a β-ketoester, is a classic motif for generating molecular complexity through the formation of carbon-carbon bonds. The presence of the sterically demanding tert-butyl ester groups imparts unique properties to the molecule, primarily by preventing self-condensation and offering a robust protecting group strategy that allows for selective deprotection under acidic conditions without affecting other sensitive functionalities.

This guide will elucidate the critical aspects of DTBAD, from its fundamental properties to its practical application, providing the user with a comprehensive understanding of its role in constructing complex molecular architectures, such as those found in heterocyclic compounds and polyquinanes.[1]

Physicochemical & Structural Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 258.31 g/mol | [2] |

| Molecular Formula | C₁₃H₂₂O₅ | [2] |

| CAS Number | 28009-80-5 | [2] |

| Synonyms | Di-tert-butyl 3-oxoglutarate, 3-Oxoglutaric acid di-tert-butyl ester | [2] |

| Appearance | Solid | |

| Melting Point | 58-60 °C | [2] |

| Solubility | Soluble in methanol (1 g/10 mL) | [2] |

Synthesis of this compound

The synthesis of DTBAD is a two-stage process that first involves the creation of the parent 1,3-acetonedicarboxylic acid, followed by its esterification with tert-butanol.

Stage 1: Synthesis of 1,3-Acetonedicarboxylic Acid

The precursor, 1,3-acetonedicarboxylic acid (also known as 3-oxoglutaric acid), is classically prepared from citric acid through an oxidative decarboxylation.[3][4]

Reaction Pathway: From Citric Acid to 1,3-Acetonedicarboxylic Acid

Caption: Synthesis of 1,3-Acetonedicarboxylic Acid.

Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid

This protocol is adapted from the robust procedure outlined in Organic Syntheses.[3]

-

Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath until the acid temperature reaches -5 °C.

-

Addition of Citric Acid: Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the reaction temperature below 0 °C until half the citric acid is added, and then not exceeding 10 °C for the remainder of the addition. This process typically takes 3-4 hours.

-

Reaction Progression: Once all the citric acid has dissolved, allow the temperature to rise. When a vigorous evolution of gas begins, cool the flask with an ice-water bath to control the frothing, but not enough to halt the reaction.

-

Completion and Work-up: After the initial vigorous reaction subsides, warm the mixture to approximately 30 °C until gas evolution ceases. Cool the reaction mixture back down to 0 °C.

-

Precipitation: Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not exceed 10 °C initially. After about one-third of the ice is added, the temperature can be allowed to rise to 25-30 °C.

-

Isolation: Cool the mixture to 0 °C and filter the crystalline product rapidly. Press the crystals to remove as much of the sulfuric acid as possible.

-

Washing: Transfer the crude product to a beaker and create a thick paste with ethyl acetate (approx. 200-250 mL). Filter with suction. Repeat the ethyl acetate wash for a product free of sulfuric acid. The yield of nearly dry 1,3-acetonedicarboxylic acid is typically 85-90%.[3]

Stage 2: Esterification to this compound

Standard Fischer esterification is ineffective for producing tert-butyl esters due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to form isobutylene under strongly acidic conditions. Therefore, a more specialized method is required. A highly effective and modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[5]

Causality of Method Choice: This method is superior because Tf₂NH is a powerful Brønsted acid that can protonate the carboxylic acid, activating it towards nucleophilic attack by tert-butyl acetate. The reaction proceeds under milder conditions than traditional methods, preventing degradation of the thermally sensitive 1,3-acetonedicarboxylic acid.[6]

Reaction Pathway: Esterification

Caption: Synthesis of the di-tert-butyl ester.

Experimental Protocol: Synthesis of this compound

This is a proposed protocol based on the tert-butylation of carboxylic acids.[5]

-

Reaction Setup: To a solution of 1,3-acetonedicarboxylic acid (1 equivalent) in tert-butyl acetate (used as the solvent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and dilute with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the Tf₂NH catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Applications in Organic Synthesis

The reactivity of DTBAD is dominated by the nucleophilic character of the central methylene group (C2), which is activated by the two adjacent carbonyl groups.

The Weiss-Cook Reaction

A cornerstone application of 1,3-acetonedicarboxylate esters is the Weiss-Cook reaction, a powerful method for the synthesis of cis-bicyclo[3.3.0]octane-3,7-diones.[7] The reaction involves the condensation of two equivalents of the dicarboxylate with a 1,2-dicarbonyl compound. The use of the di-tert-butyl ester in this reaction has been demonstrated to proceed in excellent yield.[8]

Workflow: Weiss-Cook Reaction

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemwhat.com [chemwhat.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

Di-tert-Butyl 1,3-Acetonedicarboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Building Block in Modern Synthesis

Di-tert-butyl 1,3-acetonedicarboxylate, a seemingly unassuming solid, is a cornerstone reagent in the fine chemical and pharmaceutical industries.[1][] Its strategic utility lies in the unique combination of a reactive central keto-methylene core flanked by sterically demanding tert-butyl ester groups. This arrangement provides both latent functionality for carbon-carbon bond formation and robust protection that can be selectively removed under specific acidic conditions. This guide offers an in-depth exploration of its nomenclature, synthesis, physicochemical properties, and critical applications, providing researchers, scientists, and drug development professionals with actionable insights into its effective utilization.

Nomenclature and Identification: A Multiplicity of Synonyms

Clarity in chemical communication is paramount. This compound is known by several names, a reflection of its structural parentage from either acetonedicarboxylic acid, glutaric acid, or pentanedioic acid. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | ditert-butyl 3-oxopentanedioate |

| CAS Number | 28009-80-5 |

| Synonyms | Di-tert-butyl 3-oxoglutarate |

| 3-Oxoglutaric acid di-tert-butyl ester[3] | |

| 3-Oxopentanedioic acid di-tert-butyl ester[3] | |

| 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate[1] | |

| bis(1,1-dimethylethyl) 3-oxoglutarate[3] |

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₅ | [1] |

| Molecular Weight | 258.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 58-60 °C (lit.) | |

| Solubility | Soluble in methanol (1 g/10 mL) | |

| ¹H NMR (CDCl₃) | δ ~3.4 (s, 4H, 2 x CH₂), δ ~1.4 (s, 18H, 2 x C(CH₃)₃) | Inferred from structure |

| ¹³C NMR (CDCl₃) | δ ~201 (C=O, ketone), δ ~166 (C=O, ester), δ ~82 (O-C(CH₃)₃), δ ~49 (CH₂), δ ~28 (C(CH₃)₃) | Inferred from structure |

Synthesis and Manufacturing: From Commodity Chemicals to a High-Value Reagent

The synthesis of this compound is a two-stage process, beginning with the preparation of the parent acid, followed by its esterification.

Part 1: Synthesis of 1,3-Acetonedicarboxylic Acid

The most established and scalable synthesis of 1,3-acetonedicarboxylic acid utilizes the dehydration and decarboxylation of citric acid with fuming sulfuric acid. This procedure, detailed in Organic Syntheses, provides a reliable method for producing the unstable diacid intermediate.[4]

Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid (Adapted from Organic Syntheses, Coll. Vol. 1, p.10 (1941))

-

Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% free SO₃). Cool the flask in an ice-salt bath to -5 °C.

-

Addition of Citric Acid: While stirring vigorously, gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half the citric acid is added, and then not exceeding 10 °C for the remainder of the addition. This process typically takes 3-4 hours.

-

Controlled Decomposition: Once all the citric acid has dissolved, allow the reaction temperature to rise. When a vigorous evolution of gas begins, cool the flask with an ice-water bath to moderate the frothing, but not so much as to halt the gas evolution completely.

-

Completion of Reaction: After the initial vigorous reaction subsides, warm the mixture to approximately 30 °C and maintain this temperature until foaming ceases.

-

Workup and Isolation: Cool the reaction mixture back to 0 °C in an ice-salt bath. Carefully and portion-wise, add 2.4 kg of finely cracked ice, ensuring the temperature does not exceed 10 °C during the first third of the addition. After all the ice is added, cool the mixture to 0 °C and filter the resulting crystalline solid rapidly through a funnel with a filter plate. The product should be pressed and sucked as dry as possible.

-

Purification: The crude product can be further purified by creating a thick paste with ethyl acetate, followed by suction filtration to remove residual sulfuric acid. The resulting acetonedicarboxylic acid is used immediately in the next step due to its instability.[4]

Part 2: Esterification to this compound

The esterification of the freshly prepared 1,3-acetonedicarboxylic acid with tert-butanol is typically achieved under acidic catalysis. The bulky nature of the tert-butyl group requires specific conditions to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound (General procedure adapted from established tert-butylation methods)[5][6]

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the freshly prepared, crude acetonedicarboxylic acid (1 mole equivalent) in a suitable solvent such as dichloromethane or excess tert-butanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, for milder conditions, a Lewis acid catalyst can be employed.

-

Reaction: Add tert-butanol (at least 2.2 mole equivalents) to the mixture. Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the progress by TLC or GC until the starting diacid is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield this compound as a white solid.

Mechanism of Action and Synthetic Utility

The synthetic power of this compound stems from two key features: the reactivity of the central methylene protons and the protective nature of the tert-butyl esters.

The Advantage of tert-Butyl Esters

In drug development and complex molecule synthesis, the ability to selectively protect and deprotect functional groups is crucial. tert-Butyl esters offer significant advantages:

-

Stability: They are exceptionally stable to a wide range of nucleophilic and basic conditions, under which other esters like methyl or ethyl esters might be cleaved.[7]

-

Steric Shielding: The bulky tert-butyl group can sterically hinder the approach of reagents to the carbonyl group, preventing unwanted side reactions.[7]

-

Orthogonal Deprotection: The true elegance of the tert-butyl ester lies in its selective cleavage under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), often at room temperature.[5] This allows for the deprotection of the carboxylic acids without affecting other protecting groups that are sensitive to acid but stable to other conditions, or vice-versa. This "orthogonality" is a key principle in modern synthetic strategy.

Key Application: The Robinson Tropinone Synthesis

A classic and illustrative application of this reagent is in the Robinson synthesis of tropinone, a precursor to important alkaloids like atropine and cocaine. In this biomimetic, one-pot reaction, this compound serves as a synthetic equivalent of acetone. The electron-withdrawing ester groups enhance the acidity of the α-protons, facilitating the formation of an enolate under physiological pH conditions, which is crucial for the subsequent intramolecular Mannich reactions. The tert-butyl ester groups are then cleaved and decarboxylated under acidic workup to yield the tropinone core.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: The compound is a combustible solid. Avoid creating dust, as fine particles mixed with air can be explosive. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.[3] Keep away from strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a simple building block; it is a sophisticated tool for modern organic synthesis. Its unique combination of reactivity and stability, conferred by the interplay between its central ketone and flanking tert-butyl esters, makes it an invaluable asset in the synthesis of complex molecular architectures. For professionals in drug development, understanding the nuances of its application—from its role in classical named reactions to its strategic use as a protecting group—is key to unlocking new synthetic pathways and accelerating the discovery of novel therapeutics. As the demand for more complex and precisely functionalized molecules grows, the utility of such versatile reagents will undoubtedly continue to expand.

References

-

Fiveable. Tert-butyl esters Definition - Organic Chemistry II Key Term. [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Royal Society of Chemistry. Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. [Link]

-

ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. [Link]

-

Wiley-VCH. Supporting Information for: Total Synthesis of (+)-Lasonolide A. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

-

Organic Syntheses. Acetonedicarboxylic acid. [Link]

-

ChemWhat. This compound CAS#: 28009-80-5. [Link]

-

PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]

-

ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

-

YouTube. Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. [Link]

-

Asian Journal of Chemistry. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [Link]

-

Indian Academy of Sciences. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]

- Google Patents.

-

Wikipedia. Acetonedicarboxylic acid. [Link]

-

The Basics of General, Organic, and Biological Chemistry. 15.8 Preparation of Esters. [Link]

-

Chemistry LibreTexts. 15.7: Preparation of Esters. [Link]

-

Chemdad. This compound. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

-

ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

-

ResearchGate. 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Oxoglutaric acid (HMDB0013701). [Link]

-

National Institute of Standards and Technology. Di-tert-butyl peroxide. [Link]

-

Bentham Science. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. [Link]

-

National Institute of Standards and Technology. Di-tert-Butyl ether. [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

-

National Institute of Standards and Technology. Dibutyl tartrate. [Link]

-

MassBank. Carboxylic acid derivatives. [Link]

-

Chemistry World. Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]

-

PubMed. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. [Link]

-

PubMed. The synthesis of deuteriated tri-tert-butyl phosphine. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. asianpubs.org [asianpubs.org]

- 7. fiveable.me [fiveable.me]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Di-tert-butyl 3-oxoglutarate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Utility of a Bulky Synthon

In the landscape of medicinal chemistry and organic synthesis, the deliberate choice of building blocks is paramount to achieving desired molecular architectures and pharmacological profiles. Di-tert-butyl 3-oxoglutarate, a seemingly simple β-ketoester, offers a unique combination of a reactive central keto functionality flanked by sterically demanding tert-butyl ester groups. This structural arrangement is not a mere chemical curiosity; it provides a strategic advantage in complex syntheses. The tert-butyl groups serve as robust protecting groups, resistant to a variety of reaction conditions, yet selectively removable under acidic catalysis. This steric shielding can direct reactions to specific sites and prevent unwanted side reactions, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical properties of di-tert-butyl 3-oxoglutarate, offering field-proven insights and detailed protocols for its characterization, tailored for professionals in drug development and chemical research.

Section 1: Core Physicochemical Properties

Di-tert-butyl 3-oxoglutarate, also known by its IUPAC name ditert-butyl 3-oxopentanedioate, is a white solid at room temperature.[1] Its fundamental properties are pivotal for its handling, reaction setup, and purification.

Identification and Nomenclature

-

Common Name : Di-tert-butyl 3-oxoglutarate

-

Synonyms : Di-tert-butyl 1,3-acetonedicarboxylate, bis(1,1-dimethylethyl) 3-oxoglutarate, 3-Oxoglutaric acid di-tert-butyl ester, 3-Oxopentanedioic acid di-tert-butyl ester[2][3]

-

IUPAC Name : ditert-butyl 3-oxopentanedioate[4]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | White Solid | [1] |

| Melting Point | 58-60 °C | [2][3] |

| Boiling Point | ~250 °C (for diethyl 3-oxoglutarate) | [5] |

| Density | ~1.113 g/cm³ at 25 °C (for diethyl 3-oxoglutarate) | [5] |

| Solubility | Soluble in methanol (1g/10 mL) | [2][3] |

| Storage | 2-8°C | [2][3] |

Section 2: Structural Elucidation and Spectroscopic Characterization

Confident identification and purity assessment of di-tert-butyl 3-oxoglutarate are critical. This section details the expected spectroscopic signatures and provides standardized protocols for their acquisition.

Infrared (IR) Spectroscopy

The IR spectrum of di-tert-butyl 3-oxoglutarate is characterized by strong absorptions corresponding to its carbonyl groups. The presence of two types of carbonyls (ketone and ester) will be evident.

-

Expected Absorptions :

-

C=O (ester) : A strong, sharp peak typically appears in the range of 1730-1750 cm⁻¹ .

-

C=O (ketone) : Another strong absorption is expected around 1715 cm⁻¹ .

-

C-O (ester) : A strong peak in the region of 1150-1250 cm⁻¹ .

-

C-H (sp³) : Absorptions just below 3000 cm⁻¹ .

-

An ATR-IR spectrum is available in the SpectraBase database for reference.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of di-tert-butyl 3-oxoglutarate.

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A large singlet at approximately δ 1.4-1.5 ppm corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

A singlet at approximately δ 3.4-3.5 ppm corresponding to the 4 equivalent protons of the two methylene groups adjacent to the carbonyls.

-

-

¹³C NMR : The carbon NMR will show distinct signals for the different carbon environments.

-

C=O (ester) : ~δ 166-168 ppm

-

C=O (ketone) : ~δ 200-202 ppm

-

Quaternary carbon (tert-butyl) : ~δ 82-83 ppm

-

Methylene carbon (-CH₂-) : ~δ 49-51 ppm

-

Methyl carbons (tert-butyl) : ~δ 27-29 ppm

-

Reference spectra for both ¹H and ¹³C NMR are available on PubChem.[4]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) may lead to fragmentation. The observation of the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) in softer ionization techniques like electrospray ionization (ESI) would be expected around m/z 258 or 259, respectively.

Section 3: Key Chemical Characteristics and Applications

Keto-Enol Tautomerism

A significant chemical property of di-tert-butyl 3-oxoglutarate is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is fundamental to its reactivity, as the enol or enolate form is often the reactive nucleophile.

Caption: Keto-enol tautomerism of di-tert-butyl 3-oxoglutarate.

The equilibrium generally favors the keto form, but the enol can be trapped or reacted with electrophiles under appropriate conditions. The presence of the enol form can sometimes be observed in NMR spectra, depending on the solvent and temperature.

Role in Drug Development

Di-tert-butyl 3-oxoglutarate and its analogs are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. The glutarate core is a common structural motif in various drug classes. For instance, derivatives of 3-oxoglutaric acid are used in the synthesis of the side chains of statins, a class of cholesterol-lowering drugs.[7][8][9] The tert-butyl esters provide a robust protecting group strategy, allowing for modifications elsewhere in the molecule before their removal to reveal the carboxylic acids, which are often crucial for biological activity.

Section 4: Experimental Protocols

The following protocols are standardized procedures for the characterization of di-tert-butyl 3-oxoglutarate.

Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus.

-

Sample Preparation :

-

Place a small amount of finely powdered, dry di-tert-butyl 3-oxoglutarate onto a clean, dry watch glass.

-

Take a capillary tube sealed at one end and press the open end into the powder.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.

-

-

Measurement :

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set a heating rate of approximately 10-15 °C/minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 10-15 °C below the observed approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set a slow heating rate of 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure sample, this range should be narrow (0.5-2 °C).

-

Caption: Workflow for accurate melting point determination.

Protocol for NMR Sample Preparation

This protocol is for preparing a sample for ¹H and ¹³C NMR analysis.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or acetone-d₆.

-

Sample Preparation :

-

Weigh approximately 10-20 mg of di-tert-butyl 3-oxoglutarate directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the solid is completely dissolved.

-

-

Filtration and Transfer :

-

Take a clean Pasteur pipette and place a small plug of cotton or glass wool into the narrow end.

-

Draw the sample solution into the pipette.

-

Carefully filter the solution through the plug directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.

-

-

Final Steps :

-

Cap the NMR tube securely.

-

Wipe the outside of the tube clean.

-

The sample is now ready for analysis.

-

Section 5: Safety and Handling

-

General Handling : Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Hazards : Related compounds can be combustible. Keep away from heat, sparks, and open flames.

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation : Move the person to fresh air.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.

-

Always consult the specific SDS provided by the supplier before handling any chemical.

References

-

SpectraBase. (n.d.). 3-oxoglutaric acid, di-tert-butyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Retrieved from [Link]

-

PubChem. (n.d.). Bis(1,1-dimethylethyl) 3-oxoglutarate. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 28009-80-5. Retrieved from [Link]

-

PubMed. (n.d.). Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Biocatalytic synthesis of atorvastatin intermediates. Retrieved from [Link]

-

IndiaMART. (n.d.). Diethyl 3- Oxoglutarate, Liquid. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Bis(1,1-dimethylethyl) 3-oxoglutarate | C13H22O5 | CID 119788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. indiamart.com [indiamart.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Stability and Storage of Di-tert-Butyl 1,3-Acetonedicarboxylate

Executive Summary

Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a pivotal reagent in organic synthesis, valued for its role as a building block in the creation of complex molecular architectures, including various heterocyclic compounds and polyquinanes. Its utility in drug discovery and development pipelines is significant, often employed in the synthesis of pharmaceutical intermediates.[] The bulky tert-butyl ester groups provide steric protection and influence the reagent's reactivity and stability. Understanding the intrinsic chemical vulnerabilities of this compound is paramount for ensuring its integrity from procurement to application. This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways and establishing field-proven protocols for its proper storage and handling to ensure experimental reproducibility and material longevity.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its correct handling and for the early detection of potential degradation. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28009-80-5 | [2] |

| Molecular Formula | C₁₃H₂₂O₅ | [2][3] |

| Molecular Weight | 258.31 g/mol | [4] |

| Appearance | White to colorless or faintly yellow solid/crystalline powder | [4][5][6] |

| Melting Point | 58-60 °C (lit.) | [2][4][3] |

| Boiling Point | 304.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol (1 g/10 mL) | [4][5] |

| Storage Temperature | 2-8°C, Refrigerated | [3][5] |

Chemical Stability and Degradation Pathways

While generally possessing good stability, this compound is susceptible to degradation under specific conditions, primarily through hydrolysis. The tert-butyl esters, while more resistant to cleavage than simpler alkyl esters due to steric hindrance, are not entirely immune.

Hydrolytic Degradation

The primary degradation route is acid- or base-catalyzed hydrolysis of the ester functionalities.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester groups are cleaved to form tert-butanol and the parent 1,3-acetonedicarboxylic acid.[7] This parent β-keto acid is notoriously unstable and readily undergoes decarboxylation, especially upon gentle warming, to yield acetone and carbon dioxide.[6][8] The formation of the highly stable tert-butyl carbocation facilitates this cleavage.[7] This instability of the parent acid is a critical consideration, as its degradation is irreversible and leads to a complete loss of the desired reagent.[6][9]

-

Base-Catalyzed Hydrolysis (Saponification): Strong bases will also readily hydrolyze the ester groups, forming the corresponding carboxylate salt.[10] This pathway is generally less of a concern under standard storage but is a critical incompatibility to note.

The diagram below illustrates the acid-catalyzed degradation pathway.

Caption: Acid-catalyzed hydrolysis and subsequent decarboxylation.

Thermal Decomposition

At temperatures significantly above its melting point, thermal decomposition can occur. While the boiling point is high, prolonged exposure to elevated temperatures should be avoided. The decomposition pathways can be complex, but a primary route involves the elimination of isobutylene from the tert-butyl groups.

Incompatibilities

To preserve the integrity of the compound, contact with the following should be strictly avoided:

-

Strong Acids & Strong Bases: Act as catalysts for hydrolysis.[10]

-

Strong Oxidizing Agents: Can react with the organic structure.

-

Moisture/Water: A direct reactant in the primary hydrolytic degradation pathway.[10][11]

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is the most effective strategy for maximizing the shelf-life and ensuring the purity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. [3][5] For long-term storage (>1 year), consider storage at -20°C. | Reduces the rate of potential hydrolytic and decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [11] | Prevents exposure to atmospheric moisture, which is a key reactant in hydrolysis. |

| Container | Keep in a tightly sealed, opaque container. | Prevents moisture ingress and protects from light, which can potentially catalyze degradation over long periods. |

| Location | Store in a dry, cool, and well-ventilated place. [10] | Ensures a stable environment and prevents condensation. |

Safe Handling Procedures

Proper handling is crucial to prevent contamination and degradation during use.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: For applications requiring the highest purity, handle the solid in a glove box or glove bag under an inert atmosphere.

-

Dispensing: Use clean, dry spatulas and equipment for dispensing. Promptly and tightly reseal the container after use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[10]

Purity Assessment and Quality Control

Regularly assessing the purity of the reagent, especially for older stock or material that may have been improperly stored, is a self-validating practice that ensures experimental success.

Experimental Workflow for Purity Verification

Caption: Workflow for assessing the purity of the reagent.

Key Analytical Techniques

-

Melting Point: This is a rapid and effective first-pass indicator of purity. A pure sample should exhibit a sharp melting point within the literature range of 58-60°C.[4][3] A depressed and broadened melting range is a strong indicator of impurities, likely resulting from hydrolysis.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the definitive method for structural confirmation and purity assessment. The spectrum should show characteristic peaks for the tert-butyl protons and the two methylene groups. The presence of peaks corresponding to tert-butanol, acetone, or water would confirm degradation.

-